(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as azido, hydroxy, and carbamate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate typically involves multi-step organic reactions The starting materials often include (4-methoxyphenyl)methanol and various amino acid derivatives
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction of the azido group may yield primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules. This makes it useful in studying biological processes at the molecular level.
Medicine
In medicine, the compound’s potential as a drug candidate can be explored due to its unique structure. It may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its functional groups can be modified to tailor the material’s characteristics for various applications.
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate
- (4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]urea
Uniqueness
The uniqueness of (4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its azido group, in particular, provides a unique handle for bioorthogonal chemistry, setting it apart from similar compounds.
Properties
CAS No. |
68168-73-0 |
---|---|
Molecular Formula |
C16H21N5O7 |
Molecular Weight |
395.37 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C16H21N5O7/c1-9(23)13(15(25)18-12(7-22)14(24)20-21-17)19-16(26)28-8-10-3-5-11(27-2)6-4-10/h3-6,9,12-13,22-23H,7-8H2,1-2H3,(H,18,25)(H,19,26)/t9-,12+,13+/m1/s1 |
InChI Key |
YFWANAZHJXEUBE-ICCXJUOJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N=[N+]=[N-])NC(=O)OCC1=CC=C(C=C1)OC)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)N=[N+]=[N-])NC(=O)OCC1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.